4-Tert-butylpyridine-2-sulfonyl chloride
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Overview
Description
4-Tert-butylpyridine-2-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a tert-butyl group attached to the pyridine ring at the 4-position and a sulfonyl chloride group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Tert-butylpyridine-2-sulfonyl chloride can be synthesized through the reaction of 4-tert-butylpyridine with sulfuryl chloride. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction can be represented as follows:
[ \text{4-tert-butylpyridine} + \text{SO}_2\text{Cl}_2 \rightarrow \text{4-(tert-butyl)pyridine-2-sulfonyl chloride} ]
The reaction is usually carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of 4-(tert-butyl)pyridine-2-sulfonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butylpyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonyl thiols, respectively.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Dichloromethane, acetonitrile, and other polar aprotic solvents are typically used.
Catalysts: In some cases, catalysts such as triethylamine or pyridine may be employed to enhance reaction rates.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonyl Thiols: Formed by the reaction with thiols.
Scientific Research Applications
4-Tert-butylpyridine-2-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(tert-butyl)pyridine-2-sulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide, sulfonate ester, or sulfonyl thiol products. The reaction typically proceeds through a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzenesulfonyl chloride: Similar structure but with a benzene ring instead of a pyridine ring.
4-tert-Butylpyridine: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
Uniqueness
4-Tert-butylpyridine-2-sulfonyl chloride is unique due to the presence of both the tert-butyl group and the sulfonyl chloride group on the pyridine ring. This combination imparts specific reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis and other applications .
Properties
IUPAC Name |
4-tert-butylpyridine-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S/c1-9(2,3)7-4-5-11-8(6-7)14(10,12)13/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXCBGUFHGOTTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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